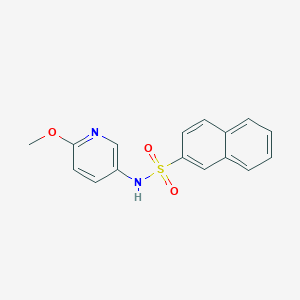

![molecular formula C16H22O2Si2 B3149893 Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane CAS No. 68083-14-7](/img/structure/B3149893.png)

Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane

Descripción general

Descripción

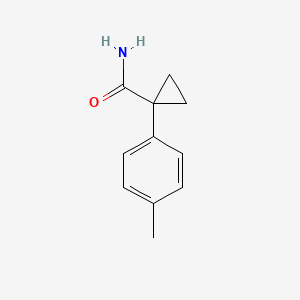

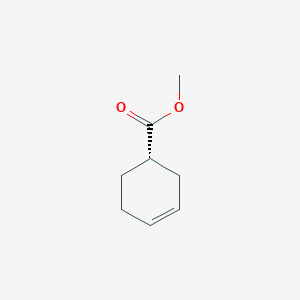

Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane is a silicon-based compound with the molecular formula C16H22O2Si2 and a molecular weight of 302.52 g/mol . This compound is known for its unique structure, which includes both methoxy and dimethyl groups attached to a silicon atom, as well as a diphenyl group. It is commonly used in various industrial and research applications due to its stability and reactivity.

Mecanismo De Acción

Target of Action

Polysiloxanes, di-Me, di-Ph, also known as Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane, is a type of silicone-based organic polymer. It doesn’t have a specific biological target as it’s primarily used in industrial applications rather than biological or pharmacological contexts .

Mode of Action

The compound interacts with its environment through its physicochemical properties. It’s optically clear, inert, non-toxic, and heat-resistant . These properties allow it to function as an elastomer, antifoaming agent, heat-resistant lubricant, and fire retardant .

Biochemical Pathways

Given its primary use in industrial applications, the compound doesn’t directly interact with biochemical pathways. It’s worth noting that it’s viscoelastic, hydrophobic, and cytocompatible, which can influence its interactions in certain environments .

Pharmacokinetics

It’s known to be miscible with aliphatic, aromatic hydrocarbons, alcohol, and chlorinated hydrocarbons, and immiscible with water, methanol, and ethylene glycol .

Result of Action

The compound’s primary effects are due to its physicochemical properties. For example, it can provide water-repellent coatings in the textile industry . It’s also used in the production of medical devices and cosmetics .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, its heat resistance makes it suitable for use in high-temperature environments . Its hydrophobic nature means it performs differently in aqueous versus non-aqueous environments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with diphenylmethanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, the production of this compound often involves the Müller-Rochow process, which is used to produce various methylchlorosilanes. This process involves the direct reaction of methyl chloride with silicon in the presence of a copper catalyst. The resulting mixture of methylchlorosilanes can then be further reacted with diphenylmethanol to produce the desired compound .

Análisis De Reacciones Químicas

Types of Reactions

Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert the compound into simpler silanes.

Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like halogenating agents (e.g., thionyl chloride) or alkoxides.

Major Products

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Various substituted silanes depending on the reagents used.

Aplicaciones Científicas De Investigación

Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Comparación Con Compuestos Similares

Similar Compounds

Dimethyldichlorosilane: A simpler silicon compound used in the production of silicones.

Diphenyldimethylsilane: Similar in structure but lacks the methoxy group.

Trimethylsilyl chloride: Another silicon-based compound used for silylation reactions.

Uniqueness

Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane is unique due to its combination of methoxy, dimethyl, and diphenyl groups attached to silicon. This unique structure imparts specific reactivity and stability characteristics that are not found in simpler silicon compounds. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in both research and industrial settings .

Propiedades

IUPAC Name |

methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2Si2/c1-17-19(2,3)18-20(4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWRSWALIGRKQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)O[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Polydimethyldiphenyl siloxane copolymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13254 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68083-14-7 | |

| Record name | Siloxanes and Silicones, di-Me, di-Ph | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Siloxanes and Silicones, di-Me, di-Ph | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-2-hydroxy-, sodium salt, hydrate (1:1:2)](/img/structure/B3149825.png)

![2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B3149833.png)

![5-Chloro-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,4-thiadiazole](/img/structure/B3149875.png)